acea

Catalog No.
S1525515
CAS No.
220556-69-4
M.F
C22H36ClNO
M. Wt
366.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
acea

CAS Number

220556-69-4

Product Name

acea

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide

Molecular Formula

C22H36ClNO

Molecular Weight

366.0 g/mol

InChI

InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15-

InChI Key

SCJNCDSAIRBRIA-DOFZRALJSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl

Synonyms

(5Z,8Z,11Z,14Z)-N-(2-Chloroethyl)-5,8,11,14-eicosatetraenamide; ACEA;

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCl

A Selective Cannabinoid Receptor Agonist:

ACEA is a synthetic compound that acts as a cannabinoid receptor 1 (CB1) agonist. This means it mimics the effects of naturally occurring cannabinoids, such as tetrahydrocannabinol (THC), by activating the CB1 receptor. However, unlike THC, which binds to both CB1 and CB2 receptors, ACEA exhibits high selectivity for CB1, with minimal interaction with CB2. This selectivity makes ACEA a valuable research tool for studying the specific functions of CB1 in various biological processes [, ].

Applications in Neuroscience Research:

Due to its selective CB1 agonism, ACEA has been employed in various neuroscience research applications. Studies have investigated its effects on:

  • Learning and memory: ACEA administration has been shown to impair memory function in animal models, suggesting a role for CB1 receptors in memory consolidation [].
  • Neuroprotection: Research suggests ACEA might offer neuroprotective properties in models of neurodegenerative diseases like Parkinson's and Alzheimer's. However, further investigation is needed to elucidate the underlying mechanisms [, ].
  • Pain perception: Studies have explored the potential of ACEA in pain management. While results are mixed, some evidence suggests it might alleviate pain in certain conditions [].

Arachidonyl-2'-chloroethylamide is characterized by its potent affinity for the CB1 receptor, with a binding affinity (K_i) of 1.4 nM, while demonstrating significantly lower affinity for the CB2 receptor (K_i > 3100 nM) . The chemical structure of ACEA includes a chloroethyl group attached to an arachidonic acid derivative, making it unique among cannabinoid agonists. Its molecular formula is C22H36ClNO, and it has a molecular weight of approximately 365.99 g/mol .

ACEA mimics the effects of natural endocannabinoids like AEA by binding to CB1 receptors. CB1 receptors are G protein-coupled receptors (GPCRs) found throughout the body, particularly in the central nervous system. ACEA activation of CB1R leads to various cellular responses depending on the cell type, potentially influencing processes like pain perception, mood, and memory [].

The biological activity of ACEA is chiefly linked to its role in the central nervous system. As a selective CB1 agonist, it has been studied for its potential effects on pain modulation, appetite stimulation, and neuroprotection. Research indicates that ACEA may also play a role in reducing anxiety and depression-like behaviors in animal models .

ACEA can be synthesized through several organic chemistry methods that typically involve the modification of arachidonic acid. One common approach includes the introduction of the chloroethyl moiety via nucleophilic substitution reactions. The synthesis generally requires careful control of reaction conditions to ensure high purity and yield .

Due to its selective action on CB1 receptors, ACEA is primarily used in research settings to explore cannabinoid receptor functions and their implications in various medical conditions. It has potential applications in studies related to pain management, metabolic disorders, and neurodegenerative diseases . Additionally, ACEA serves as a valuable tool for pharmacological studies aimed at understanding cannabinoid signaling pathways.

Studies involving ACEA have highlighted its interactions with various neurotransmitter systems beyond cannabinoid receptors. For instance, it has been shown to influence dopaminergic and serotonergic pathways, suggesting broader implications for mood regulation and reward mechanisms . These interactions underscore the complexity of cannabinoid pharmacology and the need for further research.

ACEA shares similarities with other synthetic cannabinoids but is unique due to its high selectivity for CB1 receptors. Below is a comparison with similar compounds:

Compound NameCB1 Affinity (K_i)CB2 Affinity (K_i)Unique Features
Arachidonyl-2'-chloroethylamide (ACEA)1.4 nM>3100 nMHighly selective for CB1
JWH-018~10 nM~20 nMNon-selective; full agonist
WIN 55,212-2~0.2 nM~0.4 nMNon-selective; potent agonist
CP 55,940~0.5 nM~0.8 nMNon-selective; widely studied

This table illustrates that while ACEA is highly selective for CB1 receptors, other compounds like JWH-018 and WIN 55,212-2 exhibit less selectivity and higher affinities for both CB1 and CB2 receptors.

XLogP3

6.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

365.2485425 g/mol

Monoisotopic Mass

365.2485425 g/mol

Heavy Atom Count

25

Appearance

Assay:≥96%A solution in methyl acetate

Wikipedia

Arachidonyl-2'-chloroethylamide

Dates

Modify: 2023-08-15

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